![molecular formula C26H26N4O4S B2666391 N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-4-methoxybenzamide CAS No. 886888-64-8](/img/structure/B2666391.png)

N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-4-methoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

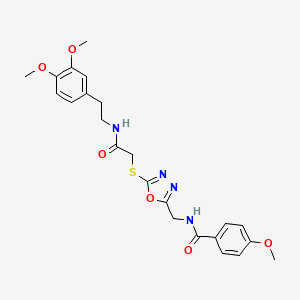

The compound is a benzimidazole derivative. Benzimidazoles are a class of heterocyclic aromatic organic compounds that are structurally similar to benzene and imidazole . They are known for their wide range of biological activities and are used in a variety of everyday applications .

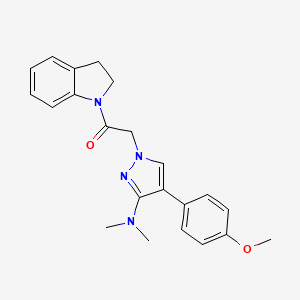

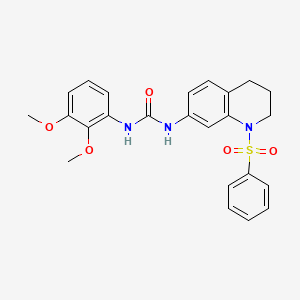

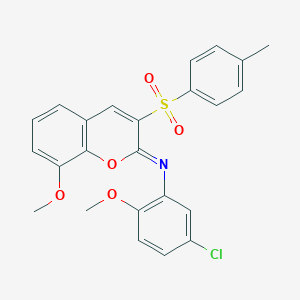

Molecular Structure Analysis

The compound contains a benzimidazole core, which is a bicyclic structure consisting of a benzene ring fused to an imidazole ring . It also contains a piperidine ring, which is a six-membered ring with one nitrogen atom, and sulfonyl and methoxy functional groups attached to phenyl rings .Chemical Reactions Analysis

Benzimidazoles are known to undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and coordination reactions . The specific reactions that this compound would undergo would depend on the conditions and the other reactants present.Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. For example, the presence of the benzimidazole ring might contribute to its aromaticity and stability, while the sulfonyl and methoxy groups might affect its solubility and reactivity .Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of the compound N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-4-methoxybenzamide, also known as N-(4-{[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)-4-methoxybenzamide. Each application is detailed under a separate heading for clarity.

Antitumor Activity

This compound has shown potential in antitumor research due to its ability to inhibit the growth of cancer cells. The benzimidazole moiety is known for its antitumor properties, and derivatives of this structure have been studied for their effectiveness against various cancer cell lines . The compound’s mechanism may involve the disruption of microtubule dynamics, which is crucial for cell division, thereby inhibiting tumor growth.

Antiviral Properties

Benzimidazole derivatives, including this compound, have been investigated for their antiviral activities. They have shown efficacy against a range of viruses, including HIV, hepatitis C, and herpes simplex virus . The compound’s ability to interfere with viral replication processes makes it a promising candidate for antiviral drug development.

Antimicrobial Applications

The compound exhibits significant antimicrobial properties, making it useful in the development of new antibiotics. Its structure allows it to interact with bacterial enzymes and proteins, disrupting their function and leading to bacterial cell death . This makes it a valuable candidate in the fight against antibiotic-resistant bacteria.

Anti-inflammatory Effects

Research has indicated that this compound can act as an anti-inflammatory agent. It may inhibit the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation . This property is particularly useful in the treatment of chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Antioxidant Activity

The compound has been studied for its antioxidant properties, which involve scavenging free radicals and protecting cells from oxidative stress . This activity is beneficial in preventing cellular damage and aging, and it has potential applications in the development of anti-aging therapies and supplements.

Antidiabetic Potential

The compound has also been explored for its antidiabetic effects. It may help in regulating blood glucose levels by enhancing insulin sensitivity and reducing insulin resistance. This makes it a promising candidate for the development of new treatments for diabetes and related metabolic disorders.

These applications highlight the compound’s versatility and potential in various fields of scientific research. Each application is supported by ongoing studies and holds promise for future therapeutic developments.

Synthesis and therapeutic potential of imidazole containing compounds Different synthetic routes to 4-(1H-benzo[d]imidazol-2-yl)aniline Synthesis, X-ray crystal structure elucidation and Hirshfeld surface analysis [Different synthetic routes to 4-(1 -benzod imidazol-2-yl)aniline Synthesis and pharmacological evaluation of novel 1-(piperidin-4-yl)-1H : Synthesis and therapeutic potential of imidazole containing compounds : Different synthetic routes to 4-(1H-benzo[d]imidazol-2-yl)aniline : Synthesis, X-ray crystal structure elucidation and Hirshfeld surface analysis

Mechanism of Action

Future Directions

properties

IUPAC Name |

N-[4-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]sulfonylphenyl]-4-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N4O4S/c1-34-21-10-6-19(7-11-21)26(31)27-20-8-12-22(13-9-20)35(32,33)30-16-14-18(15-17-30)25-28-23-4-2-3-5-24(23)29-25/h2-13,18H,14-17H2,1H3,(H,27,31)(H,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCFVWAURBBDABU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCC(CC3)C4=NC5=CC=CC=C5N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-4-methoxybenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-ethoxyphenyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2666308.png)

![2-(Benzo[d]thiazol-2-ylthio)-1-(3-(3-(2-methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone](/img/structure/B2666312.png)

![N-(3,4-dimethoxyphenyl)-2-((3-ethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2666316.png)

![1-[2-(trifluoromethyl)quinazolin-4-yl]piperidine-4-carboxylic Acid](/img/structure/B2666319.png)

![Methyl 5-(((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2666320.png)

![[5-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl]methanamine;hydrochloride](/img/structure/B2666325.png)

![Methyl 2-(2-fluorobenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2666329.png)